5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol
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Overview
Description
5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol typically involves the condensation of imidazole-2-thiones with nitro-substituted aromatic compounds. One common method includes the reaction of imidazole-2-thione with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol has several scientific research applications:
Medicinal Chemistry: It exhibits antibacterial, antifungal, and antiproliferative activities, making it a potential candidate for drug development.
Biological Studies: The compound is used in studies involving enzyme inhibition and DNA interaction.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to cytotoxic effects. Additionally, the thiol group can form disulfide bonds with proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitroimidazo[2,1-b][1,3]thiazole-6-sulfonic acid
- 5-Nitroimidazo[2,1-b][1,3]thiazole-6-amine
- 5-Nitroimidazo[2,1-b][1,3]thiazole-6-methyl
Uniqueness
5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol is unique due to its thiol group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both nitro and thiol groups allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
5-nitroimidazo[2,1-b][1,3]thiazole-6-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2S2/c9-8(10)4-3(11)6-5-7(4)1-2-12-5/h1-2,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZQDTKWZGXBHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)[N+](=O)[O-])S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.